molecular formula C18H14N2O4S B11166548 2-(1,3-benzodioxol-5-yloxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

2-(1,3-benzodioxol-5-yloxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B11166548
M. Wt: 354.4 g/mol
InChI Key: SUFJWJXYADLFRS-UHFFFAOYSA-N
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Description

2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE is a synthetic organic compound that features a benzodioxole moiety linked to a thiazole ring via an acetamide linkage. Compounds with such structures are often explored for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE typically involves the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Thiazole Ring Synthesis: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Linkage Formation: The benzodioxole and thiazole moieties are linked via an acetamide bond, typically through an amide coupling reaction using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions could target the thiazole ring or the acetamide linkage.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the benzodioxole or thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

    Substitution: Reagents such as halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be employed.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it may be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicine, the compound could be explored for its therapeutic potential in treating diseases such as cancer, infections, or inflammatory conditions.

Industry

Industrially, it might find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved would vary based on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE: can be compared with other benzodioxole or thiazole derivatives.

    Benzodioxole Derivatives: Compounds like safrole and piperonyl butoxide.

    Thiazole Derivatives: Compounds such as thiamine (vitamin B1) and ritonavir.

Uniqueness

The uniqueness of 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE lies in its specific combination of benzodioxole and thiazole moieties, which may confer unique biological activities and chemical properties not found in other compounds.

Properties

Molecular Formula

C18H14N2O4S

Molecular Weight

354.4 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C18H14N2O4S/c21-17(9-22-13-6-7-15-16(8-13)24-11-23-15)20-18-19-14(10-25-18)12-4-2-1-3-5-12/h1-8,10H,9,11H2,(H,19,20,21)

InChI Key

SUFJWJXYADLFRS-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC(=O)NC3=NC(=CS3)C4=CC=CC=C4

Origin of Product

United States

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